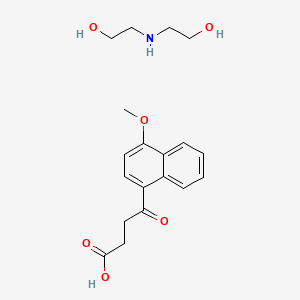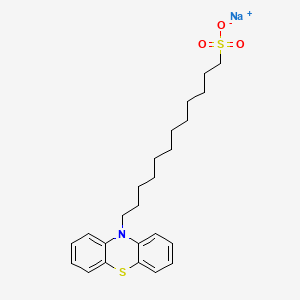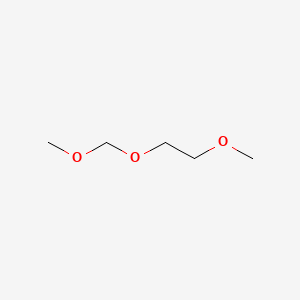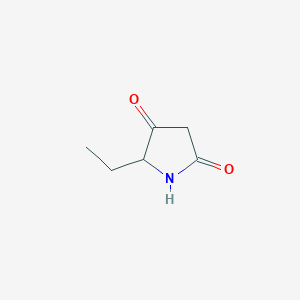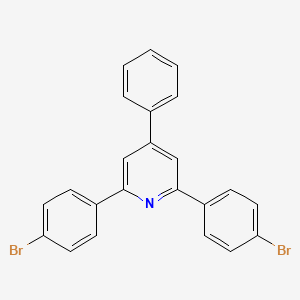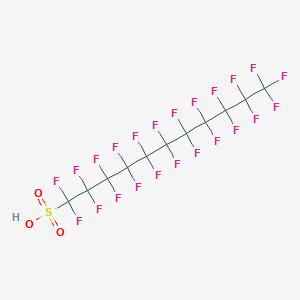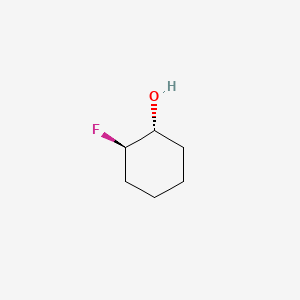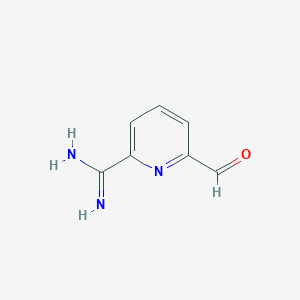
6-Formylpicolinimidamide
Overview
Description
6-Formylpicolinimidamide, also known as 6-FP, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of picolinamide and has a unique structure that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 6-Formylpicolinimidamide involves the inhibition of specific enzymes or receptors that are involved in various cellular processes. For example, in cancer cells, 6-Formylpicolinimidamide targets enzymes involved in DNA synthesis and repair, which leads to cell cycle arrest and ultimately cell death. In neurobiology, 6-Formylpicolinimidamide modulates the activity of certain receptors in the brain, which can affect neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Formylpicolinimidamide are dependent on the specific cellular processes that it targets. In cancer cells, 6-Formylpicolinimidamide inhibits DNA synthesis and repair, which leads to cell cycle arrest and ultimately cell death. In neurobiology, 6-Formylpicolinimidamide modulates the activity of certain receptors in the brain, which can affect neurotransmitter release and neuronal activity. In immunology, 6-Formylpicolinimidamide regulates the immune response by modulating the activity of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Formylpicolinimidamide in laboratory experiments is its specificity for certain enzymes or receptors, which allows for targeted inhibition of specific cellular processes. Additionally, 6-Formylpicolinimidamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 6-Formylpicolinimidamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-Formylpicolinimidamide. One area of interest is the development of new cancer therapies that utilize 6-Formylpicolinimidamide as a targeted inhibitor of specific enzymes involved in cancer cell proliferation. Another area of interest is the potential use of 6-Formylpicolinimidamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6-Formylpicolinimidamide and its potential applications in immunology.
Scientific Research Applications
6-Formylpicolinimidamide has been shown to have potential applications in various scientific fields, including cancer research, neurobiology, and immunology. In cancer research, 6-Formylpicolinimidamide has been found to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell proliferation. In neurobiology, 6-Formylpicolinimidamide has been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In immunology, 6-Formylpicolinimidamide has been found to regulate the immune response, which may be useful in the development of new immunotherapies.
properties
IUPAC Name |
6-formylpyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4H,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVCXULKQWPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Formylpicolinimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



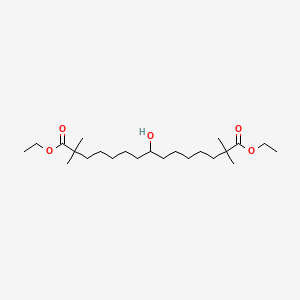
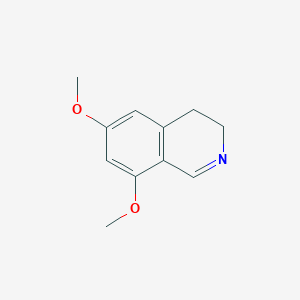
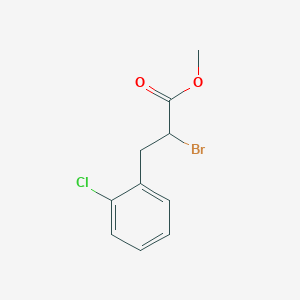
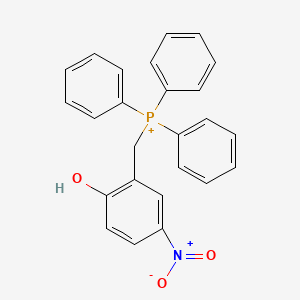
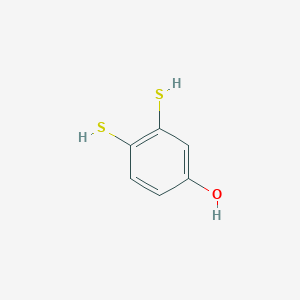
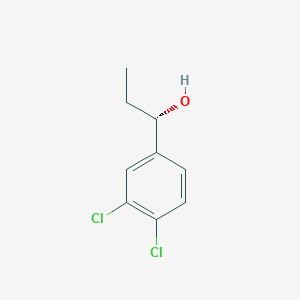
![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)
